molecular formula C11H12FNO2 B1411367 2-(Cyclobutylamino)-5-fluorobenzoic acid CAS No. 1593887-47-8

2-(Cyclobutylamino)-5-fluorobenzoic acid

Cat. No.: B1411367
CAS No.: 1593887-47-8
M. Wt: 209.22 g/mol
InChI Key: OQWZYHSXLIDCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylamino)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a cyclobutylamino substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The cyclobutylamino group introduces steric bulk and moderate lipophilicity, which may influence solubility, metabolic stability, and binding affinity in biological systems compared to simpler substituents like amino or carboxymethyl groups .

Properties

CAS No.

1593887-47-8

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-(cyclobutylamino)-5-fluorobenzoic acid

InChI

InChI=1S/C11H12FNO2/c12-7-4-5-10(9(6-7)11(14)15)13-8-2-1-3-8/h4-6,8,13H,1-3H2,(H,14,15)

InChI Key

OQWZYHSXLIDCBB-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact Analysis:

Cyclobutylamino vs. Amino (2-Amino-5-fluorobenzoic acid): The cyclobutylamino group introduces steric hindrance and lipophilicity compared to the smaller, polar amino group. This may reduce aqueous solubility but enhance membrane permeability. The amino analog has been crystallographically characterized, showing planar geometry conducive to hydrogen bonding . Acidity: Electron-donating amino groups decrease benzoic acid acidity (higher pKa), while the cyclobutylamino group, with partial electron-donating effects from the amine, may similarly raise pKa compared to electron-withdrawing substituents.

Cyclobutylamino vs. Carboxymethyl (2-(Carboxymethyl)-5-fluorobenzoic acid): The carboxymethyl group adds a second carboxylic acid moiety, increasing polarity and acidity. This compound’s SDS highlights acute oral toxicity (GHS Category 4) and skin irritation risks , likely due to its high acidity and reactivity.

Cyclobutylamino vs. Trifluoromethyl (2-Fluoro-6-(trifluoromethyl)phenol): The trifluoromethyl group is strongly electron-withdrawing, enhancing phenol acidity. In contrast, the cyclobutylamino group’s electron-donating nature would reduce acidity in analogous phenolic systems.

Solubility and Stability:

  • Lipophilicity: Cyclobutylamino derivatives are expected to exhibit higher logP values than amino or carboxymethyl analogs, favoring lipid bilayer penetration but complicating aqueous formulation.

Hazard Profiles (Inferred):

  • While this compound lacks direct safety data, its carboxymethyl analog’s SDS indicates hazards such as skin corrosion (GHS Category 2) and respiratory irritation . The cyclobutylamino group may mitigate some risks due to reduced acidity but could introduce new hazards (e.g., amine-related sensitization).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.